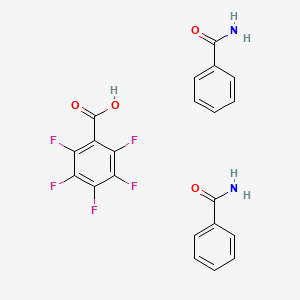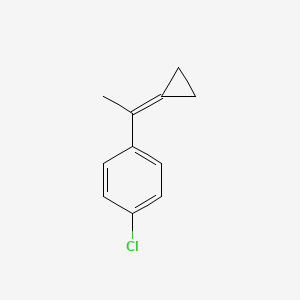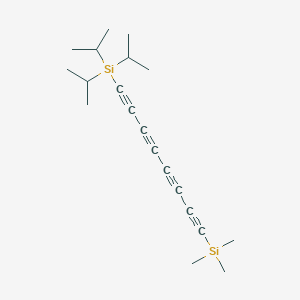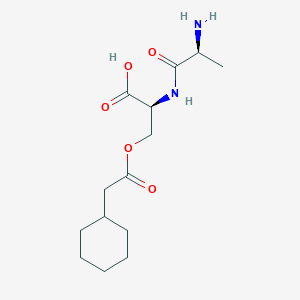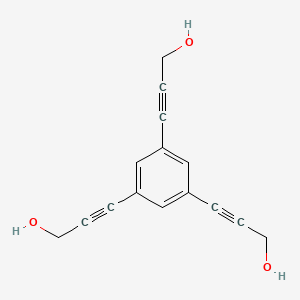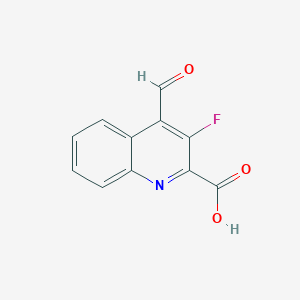
2-Quinolinecarboxylic acid, 3-fluoro-4-formyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a carboxylic acid group at the second position, a fluorine atom at the third position, and a formyl group at the fourth position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically includes the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. Industrial production methods often utilize transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the fluorine and formyl groups onto the quinoline ring .
Analyse Chemischer Reaktionen
2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl groups
Wissenschaftliche Forschungsanwendungen
2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential antibacterial and antiviral activities.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating infectious diseases, cancer, and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial DNA-gyrase, which prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial replication. The compound’s fluorine atom enhances its ability to penetrate bacterial cell membranes, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- can be compared with other quinoline derivatives such as:
2-Quinolinecarboxylic acid, 3-chloro-4-formyl-: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
2-Quinolinecarboxylic acid, 3-methyl-4-formyl-: Contains a methyl group instead of fluorine, which can influence its chemical properties and applications.
2-Quinolinecarboxylic acid, 3-fluoro-4-hydroxy-:
These comparisons highlight the unique properties of 2-Quinolinecarboxylic acid, 3-fluoro-4-formyl-, particularly its enhanced biological activity due to the presence of the fluorine atom.
Eigenschaften
CAS-Nummer |
834884-28-5 |
|---|---|
Molekularformel |
C11H6FNO3 |
Molekulargewicht |
219.17 g/mol |
IUPAC-Name |
3-fluoro-4-formylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H6FNO3/c12-9-7(5-14)6-3-1-2-4-8(6)13-10(9)11(15)16/h1-5H,(H,15,16) |
InChI-Schlüssel |
ZDTSFPGDYNGOFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(=O)O)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


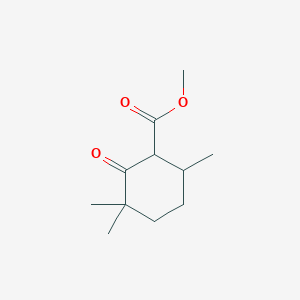
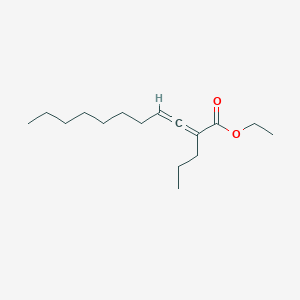

![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
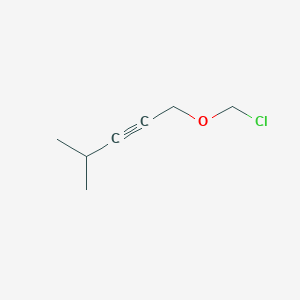
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
